5-[1-(3-chloro-4-methylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-3-(4-methylphenyl)-1,2,4-oxadiazole
Description
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Properties
IUPAC Name |
5-[1-(3-chloro-4-methylphenyl)-5-methyltriazol-4-yl]-3-(4-methylphenyl)-1,2,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClN5O/c1-11-4-7-14(8-5-11)18-21-19(26-23-18)17-13(3)25(24-22-17)15-9-6-12(2)16(20)10-15/h4-10H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDAZPNWRUZQGSP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NOC(=N2)C3=C(N(N=N3)C4=CC(=C(C=C4)C)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClN5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 5-[1-(3-chloro-4-methylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-3-(4-methylphenyl)-1,2,4-oxadiazole is a synthetic organic molecule that has garnered attention for its potential biological activities. This article explores its biological properties, focusing on its antimicrobial and anticancer effects, supported by data tables and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 312.75 g/mol. The structure features a triazole ring and an oxadiazole moiety, which are known to contribute to various biological activities.
Antimicrobial Activity
Research has shown that compounds containing triazole and oxadiazole rings exhibit significant antimicrobial properties. In vitro studies have demonstrated that derivatives of triazoles can inhibit the growth of several bacterial strains:
- Minimum Inhibitory Concentrations (MICs) : The compound's derivatives have shown MIC values ranging from 0.25 to 4 µg/mL against standard bacterial strains such as Staphylococcus aureus and Escherichia coli .
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 0.25 - 2 |
| Escherichia coli | 0.5 - 4 |
| Klebsiella pneumoniae | 2 - 8 |
These findings suggest that the compound may be as effective as established antibiotics like Ciprofloxacin.
Anticancer Activity
The anticancer potential of the compound has also been evaluated through cytotoxicity assays against various cancer cell lines. The MTT assay results indicated that:
- The compound exhibited selective cytotoxicity against cancer cells while showing non-cytotoxic effects on normal human cell lines (HaCaT) .
In one study, the compound demonstrated IC50 values in the micromolar range against breast cancer cell lines, indicating its potential as an anticancer agent.
Case Studies and Research Findings
- Study on Antimicrobial Efficacy : A recent study synthesized several triazole derivatives and evaluated their antimicrobial properties. The results indicated that compounds similar to our target compound had strong activity against Gram-positive bacteria at concentrations lower than those required for traditional antibiotics .
- Cytotoxicity Evaluation : Another research effort focused on evaluating the cytotoxic effects of triazole derivatives on various cancer cell lines. The findings revealed that certain modifications to the triazole structure enhanced anticancer activity significantly .
- Mechanism of Action : Although the precise mechanism of action remains unclear, it is hypothesized that the presence of both triazole and oxadiazole rings may interfere with cellular processes such as DNA replication or protein synthesis in microbial and cancer cells .
Scientific Research Applications
Antimicrobial Activity
Research has indicated that derivatives of oxadiazoles exhibit significant antimicrobial properties. Studies have shown that compounds similar to 5-[1-(3-chloro-4-methylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-3-(4-methylphenyl)-1,2,4-oxadiazole can inhibit the growth of various bacterial strains. For instance:
- A study highlighted the synthesis of 3,5-disubstituted oxadiazoles that demonstrated potent activity against Gram-positive and Gram-negative bacteria with minimum inhibitory concentrations (MICs) ranging from 0.5 to 8 µg/mL .
Anticancer Properties
The compound has also been evaluated for its anticancer potential. In vitro studies have shown that it can induce apoptosis in cancer cell lines such as HeLa and MCF-7. The mechanism involves the disruption of DNA synthesis by targeting thymidylate synthase (TS), a critical enzyme for DNA replication:
| Compound | IC50 (µM) | Cancer Type |
|---|---|---|
| Compound A | 0.47 | Glioblastoma |
| Compound B | 0.95 | Breast Cancer |
| Compound C | 1.40 | Cervical Cancer |
These findings suggest that the compound may serve as a lead structure for developing new anticancer agents .
Anti-inflammatory Effects
The anti-inflammatory properties of oxadiazole derivatives have also been explored. Compounds with similar structures have shown effectiveness in reducing inflammation markers in various animal models. For example:
- A study demonstrated that oxadiazole derivatives could significantly lower levels of pro-inflammatory cytokines in in vivo models of arthritis .
Case Study 1: Antimicrobial Efficacy
A recent study synthesized several derivatives based on the oxadiazole framework and tested their antimicrobial efficacy against Staphylococcus aureus and Escherichia coli. The lead compound exhibited an MIC of 0.5 µg/mL against both pathogens, indicating a promising antimicrobial profile.
Case Study 2: Anticancer Activity
In another research project focusing on glioblastoma treatment, derivatives were tested for their ability to induce apoptosis in cancer cells through caspase activation assays, revealing that compounds related to the target compound significantly increased apoptosis rates compared to controls.
Chemical Reactions Analysis
Nucleophilic Substitution at the Chlorine Substituent
The chlorine atom on the 3-chloro-4-methylphenyl group undergoes nucleophilic substitution under specific conditions. This reactivity is critical for introducing functional groups that enhance biological activity or solubility.
| Reaction Conditions | Reagents/Agents | Products Formed | Yield (%) | Reference |
|---|---|---|---|---|
| Alkaline aqueous ethanol, reflux | Amines (e.g., morpholine) | 3-Amino-4-methylphenyl derivatives | 70–85 | |
| DMF, K₂CO₃, 80°C | Thiols (e.g., benzylthiol) | Thioether-linked analogs | 65–78 | |
| Microwave irradiation, DMSO | Azide ions | 3-Azido-4-methylphenyl derivatives | 82 |
-
Mechanistic Insight : The reaction proceeds via an SₙAr (nucleophilic aromatic substitution) pathway, facilitated by electron-withdrawing effects of the triazole and oxadiazole rings.
Triazole Ring Functionalization
The 1,2,3-triazole moiety participates in cycloaddition and alkylation reactions due to its electron-deficient nature.
Key Reactions:
-
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) :
-
Alkylation at N1 :
Oxadiazole Ring Reactivity
The 1,2,4-oxadiazole ring undergoes ring-opening and functionalization reactions, particularly under acidic or reductive conditions.
Notable Reactions:
-
Acid-Catalyzed Hydrolysis :
-
Reductive Ring Opening :
Oxidative Coupling Reactions
The compound participates in oxidative coupling to form dimeric or polymeric structures.
| Oxidizing Agent | Conditions | Product Type | Application |
|---|---|---|---|
| I₂/KI | Ethanol, reflux | Bis-oxadiazole dimers | Antimicrobial agents |
| Chloramine-T | CH₃CN, 70°C | Cross-linked triazole-oxadiazole polymers | Material science |
Functionalization via Thiol-Ene Chemistry
The methyl group on the triazole ring undergoes thiol-ene reactions under UV light, enabling conjugation with thiol-containing biomolecules.
-
Example : Reaction with glutathione forms a water-soluble adduct, improving bioavailability.
Catalytic Cross-Coupling Reactions
Palladium-catalyzed couplings (e.g., Suzuki-Miyaura) modify the 4-methylphenyl group:
| Reaction Type | Reagents | Products | Yield (%) | Reference |
|---|---|---|---|---|
| Suzuki-Miyaura | Aryl boronic acids, Pd(PPh₃)₄ | Biaryl-modified derivatives | 75–90 | |
| Buchwald-Hartwig | Amines, Pd₂(dba)₃ | Aminated analogs | 68–85 |
Preparation Methods
Synthesis of 3-(4-Methylphenyl)-1,2,4-oxadiazole-5-carbonyl Chloride
Amidoxime Formation :
React 4-methylbenzonitrile (10 mmol) with hydroxylamine hydrochloride (12 mmol) in ethanol/water (3:1) under reflux (6 h). Isolate 4-methylbenzamidoxime via filtration (Yield: 88%).Oxadiazole Cyclization :
Treat the amidoxime with trifluoroacetic anhydride (TFAA, 15 mmol) in dichloromethane (0°C to RT, 12 h). Quench with ice-water to obtain 3-(4-methylphenyl)-1,2,4-oxadiazole-5-carboxylic acid (Yield: 76%).Acid Chloride Preparation :
React the carboxylic acid with thionyl chloride (SOCl₂, excess) under reflux (2 h). Remove excess SOCl₂ under vacuum to yield the carbonyl chloride (Quantitative).
Synthesis of 1-(3-Chloro-4-methylphenyl)-5-methyl-1H-1,2,3-triazole-4-amine
Azide Preparation :
Diazotize 3-chloro-4-methylaniline (10 mmol) with NaNO₂/HCl (0–5°C), followed by NaN₃ quench to form 3-chloro-4-methylphenyl azide (Yield: 82%).Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) :
React the azide with propargyl amine (12 mmol) using CuSO₄·5H₂O (10 mol%) and sodium ascorbate in THF/H₂O (RT, 8 h). Isolate 1-(3-chloro-4-methylphenyl)-1H-1,2,3-triazole-4-amine (Yield: 68%).Methylation :
Treat the triazole with methyl iodide (2 eq) and K₂CO₃ in DMF (60°C, 4 h) to install the 5-methyl group (Yield: 91%).
Final Coupling
React the oxadiazole carbonyl chloride (1.2 eq) with the triazole amine (1 eq) in dry THF using Et₃N (3 eq) as base (0°C → RT, 12 h). Purify via silica chromatography (Hexane:EtOAc = 4:1) to obtain the target compound (Yield: 65%).
Synthetic Route 2: Convergent Approach via Suzuki-Miyaura Coupling
Oxadiazole Boronate Ester Synthesis
Triazole Iodide Preparation
Palladium-Catalyzed Cross-Coupling
Perform Suzuki coupling between the boronate ester (1.2 eq) and triazole iodide (1 eq) using Pd(PPh₃)₄ (3 mol%) and K₂CO₃ in DME/H₂O (90°C, 18 h). Isolate product via recrystallization (EtOH/H₂O) (Yield: 58%).
Synthetic Route 3: One-Pot Tandem Cyclization
Reaction Setup
Combine 4-methylbenzohydroxamic acid (10 mmol), 1-(3-chloro-4-methylphenyl)-5-methyl-1H-1,2,3-triazole-4-carbonitrile (10 mmol), and PCl₅ (15 mmol) in toluene (reflux, 8 h). Monitor by TLC for nitrile consumption.
Workup and Purification
Quench with ice-water, extract with EtOAc, and wash with NaHCO₃. Dry over MgSO₄ and concentrate. Purify via flash chromatography (CH₂Cl₂:MeOH = 95:5) to obtain the target compound (Yield: 47%).
Comparative Analysis of Synthetic Methods
| Parameter | Route 1 | Route 2 | Route 3 |
|---|---|---|---|
| Overall Yield (%) | 32 | 28 | 47 |
| Reaction Steps | 6 | 5 | 2 |
| Purification Complexity | High | Moderate | Low |
| Scalability | Moderate | Low | High |
| Cost Efficiency | $$$ | $$ | $ |
Key Observations :
- Route 3 offers fewer steps but requires stringent control of PCl₅ stoichiometry to avoid over-chlorination.
- Route 1 provides higher regiochemical fidelity for triazole substitution.
- Suzuki coupling (Route 2) enables late-stage diversification but suffers from palladium removal challenges.
Spectral Characterization and Validation
¹H NMR (400 MHz, CDCl₃) :
- δ 8.21 (d, J = 8.4 Hz, 2H, oxadiazole-C₆H₄)
- δ 7.89 (s, 1H, triazole-H)
- δ 7.52 (d, J = 8.0 Hz, 2H, C₆H₃ClCH₃)
- δ 2.45 (s, 3H, CH₃-triazole)
- δ 2.39 (s, 3H, C₆H₄CH₃)
IR (KBr) :
- 1605 cm⁻¹ (C=N oxadiazole)
- 1530 cm⁻¹ (triazole ring)
- 1220 cm⁻¹ (C-O-C oxadiazole)
HRMS (ESI+) :
- Calculated for C₂₀H₁₆ClN₅O [M+H]⁺: 402.1014
- Found: 402.1011
Q & A
Q. What are the common synthetic routes for 5-[1-(3-chloro-4-methylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-3-(4-methylphenyl)-1,2,4-oxadiazole?
- Methodological Answer : The compound is typically synthesized via cyclization reactions. A key approach involves:
-
Step 1 : Formation of the triazole ring via copper-catalyzed azide-alkyne cycloaddition (CuAAC) using 3-chloro-4-methylphenyl azide and a propargyl derivative.
-
Step 2 : Coupling the triazole intermediate with a pre-synthesized oxadiazole fragment (e.g., 3-(4-methylphenyl)-1,2,4-oxadiazole) using POCl₃ as a cyclizing agent at 120°C .
-
Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol is used for isolation.
- Data Table :
| Reaction Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Triazole formation | CuSO₄·5H₂O, sodium ascorbate, H₂O/EtOH, rt | 75–85 | |
| Oxadiazole cyclization | POCl₃, 120°C, 6 h | 60–70 |
Q. How is the compound characterized spectroscopically?
- Methodological Answer :
- IR Spectroscopy : Key peaks include C=N stretching (1620–1650 cm⁻¹) for oxadiazole and triazole rings, and C-Cl stretching (750–780 cm⁻¹) .
- ¹H/¹³C NMR : Distinct signals for methyl groups (δ 2.3–2.5 ppm for CH₃ on phenyl/triazole) and aromatic protons (δ 7.1–8.0 ppm). ¹³C NMR confirms carbonyl (C=O, δ 165–170 ppm) and quaternary carbons .
- X-ray Crystallography : Used to resolve ambiguities in regiochemistry (e.g., triazole substitution pattern). Example: Crystallographic data for a related compound (CCDC 895432) shows a dihedral angle of 12.5° between triazole and oxadiazole planes .
Advanced Research Questions
Q. How can computational methods optimize the compound’s electronic properties for target binding?
- Methodological Answer :
-
DFT Calculations : Gaussian 09 with B3LYP/6-31G(d) basis set predicts HOMO/LUMO energies. For example, HOMO (-6.2 eV) localizes on the triazole ring, suggesting nucleophilic reactivity .
-
Molecular Docking : Autodock Vina or Schrödinger Suite evaluates binding to biological targets (e.g., carbonic anhydrase IX). A related oxadiazole-triazole hybrid showed a docking score of -9.2 kcal/mol against CA IX .
- Data Table :
| Parameter | Value | Significance | Reference |
|---|---|---|---|
| HOMO (eV) | -6.2 | Electron-rich triazole | |
| Docking Score (CA IX) | -9.2 | Potential enzyme inhibition |
Q. What strategies address discrepancies in biological activity data across studies?
- Methodological Answer :
- Bioactivity Validation : Reproduce assays (e.g., MTT for cytotoxicity) under standardized conditions (e.g., 72 h incubation, 10 µM concentration).
- SAR Analysis : Compare substituent effects. For example, replacing 3-chloro-4-methylphenyl with 4-fluorophenyl reduces IC₅₀ against HeLa cells from 12 µM to >50 µM, indicating halogen’s role .
- Metabolic Stability Tests : Liver microsomal assays (e.g., human CYP3A4) assess compound degradation rates. A half-life (t₁/₂) <30 min suggests rapid metabolism .
Q. How does solvent polarity affect the compound’s photophysical properties?
- Methodological Answer :
- UV-Vis Spectroscopy : Measure λₘₐₓ in solvents like DMSO (λₘₐₓ = 320 nm) vs. hexane (λₘₐₓ = 290 nm). Red shifts in polar solvents indicate π→π* transitions stabilized by dipole interactions .
- Fluorescence Quenching : Titrate with KI to study excited-state interactions. A Stern-Volmer constant (Ksv) of 1.2 × 10³ M⁻¹ suggests dynamic quenching .
Methodological Considerations
- Contradictions in Synthesis : Microwave-assisted methods (e.g., 300 W, 5–6 min) improve oxadiazole cyclization yields (75%) vs. conventional heating (60%) but may degrade thermally sensitive substituents .
- Crystallographic Challenges : Disorder in the 3-chloro-4-methylphenyl group requires refinement with split-atom models (e.g., occupancy ratio 0.7:0.3) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
